7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H20N4O2/c1-13-4-6-14(7-5-13)16-11-17(24-20(23-16)21-12-22-24)15-8-9-18(25-2)19(10-15)26-3/h4-12,17H,1-3H3,(H,21,22,23) |
InChI Key |
CTIJQQSSPKTOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method involves the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with substituted β-diketones to form the triazolopyrimidine core. The 3,4-dimethoxyphenyl and 4-methylphenyl groups are introduced via tailored diketone precursors.
Procedure
-
Precursor Synthesis :
-
Cyclocondensation :
Optimization
-
Catalysts : Piperidine (10 mol%) enhances reaction efficiency, reducing time to 8 hours.
-
Solvents : Ethanol/water mixtures (1:1 v/v) improve solubility and yield.
Advantages : High regioselectivity; scalable for industrial production.
Limitations : Requires strict anhydrous conditions to prevent hydrolysis.
Multi-Component One-Pot Synthesis
Reaction Overview
A one-pot strategy combines 3-amino-1,2,4-triazole, substituted aldehydes, and malononitrile or ethyl acetoacetate under microwave or ultrasonic irradiation.
Procedure
Optimization
-
Catalysts : TMDP (20 mol%) increases yield by stabilizing intermediates via hydrogen bonding.
-
Irradiation : Microwave-assisted synthesis reduces time to 30 minutes.
Advantages : Atom-economical; avoids isolation of intermediates.
Limitations : Limited substrate scope for electron-deficient aldehydes.
Coupling Reactions with Preformed Triazolopyrimidine Cores
Reaction Overview
Late-stage functionalization introduces substituents via Suzuki-Miyaura coupling or amidation of halogenated triazolopyrimidine intermediates.
Procedure
Optimization
-
Ligands : XPhos improves coupling efficiency for sterically hindered boronic acids.
-
Solvents : Dimethylacetamide (DMA) at 100°C enhances reaction rates.
Advantages : Modular approach for analog synthesis.
Limitations : Requires palladium catalysts, increasing cost.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68–76 | 8–24 hours | Low | High |
| Multi-Component | 75–88 | 0.5–2 hours | Medium | Moderate |
| Coupling Reactions | 60–72 | 12–18 hours | High | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of halogenated triazolopyrimidine derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves the reaction of 1,2,4-triazol-5-amine with various α,β-unsaturated ketones or chalcones through Michael addition reactions. This method allows for the formation of different isomers depending on the specific conditions and starting materials used. The presence of methoxy groups in the structure enhances its solubility and biological activity, which is crucial for therapeutic applications.
Biological Activities
Anticancer Properties
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine have been shown to suppress the ERK signaling pathway in cancer cells, leading to apoptosis and cell cycle arrest in various cancer lines such as MGC-803 cells. This suggests that such compounds could serve as valuable candidates for anticancer drug development .
Antimicrobial Activity
Studies have also explored the antimicrobial properties of triazolo-pyrimidine derivatives. These compounds have demonstrated effectiveness against a range of bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or inhibition of specific enzymes critical for microbial survival .
Anti-inflammatory Effects
The anti-inflammatory potential of triazolo[1,5-a]pyrimidine derivatives has been evaluated through in vitro and in vivo assays. These studies typically involve assessing the inhibition of COX-1 and COX-2 enzymes, which are pivotal in mediating inflammatory responses. Early results indicate promising anti-inflammatory activity that warrants further investigation .
Electrochemical Applications
Recent research has highlighted the electrochemical profiling of triazolo-pyrimidine derivatives. Techniques such as Differential Pulse Voltammetry (DPV) and Cyclic Voltammetry (CV) have been employed to study these compounds' interactions with DNA. Such investigations are crucial for developing electrochemical sensors that can detect DNA interactions with therapeutic agents .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of triazolo-pyrimidine derivatives is vital for optimizing their biological activity. Research has shown that modifications to the aromatic substituents significantly influence both solubility and reactivity towards biological targets. For example, varying the position and type of substituents on the phenyl rings can enhance selectivity towards specific biological pathways or targets .
Case Studies
Mechanism of Action
The mechanism of action of 7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of methoxy and phenyl groups may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations at Position 7
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- Structural Difference : The 4-methoxyphenyl substituent (vs. 3,4-dimethoxyphenyl) reduces steric bulk and electronic effects.
- Physicochemical Properties :
- Implications : The single methoxy group may lower solubility compared to the dimethoxy analog but could improve metabolic stability.
7-(4-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Variations at Position 5
7-Chloro-5-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Heterocycle Modifications
7-(1H-Imidazol-4-yl)-5-(2,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Green Chemistry Approaches
The target compound and analogs are often synthesized via multicomponent reactions (MCRs) using eco-friendly catalysts. For example:
- Catalyst: 4,4’-Trimethylenedipiperidine (TMDP) in water/ethanol mixtures achieves high yields (70–90%) under reflux, avoiding toxic solvents .
- Advantages: TMDP is non-flammable, recyclable, and reduces hazardous waste compared to traditional bases like piperidine .
Antimicrobial and Antifungal Activity
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
*Predicted based on structural analogs.
Biological Activity
The compound 7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic structure that combines a triazole ring with a pyrimidine framework. This compound features two significant aromatic substituents: a 3,4-dimethoxyphenyl group and a 4-methylphenyl group. The unique structural characteristics of this compound suggest potential for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Synthesis
The synthesis of this compound typically involves the reaction of 1,2,4-triazol-5-amine with various α,β-unsaturated ketones or chalcones through a Michael addition reaction. This method allows for the formation of different isomers depending on the reaction conditions and starting materials used. The presence of methoxy groups enhances solubility and may influence biological activity due to increased steric hindrance from the bulky aromatic groups.
Anticancer Properties
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds related to triazolo-pyrimidines have been reported to act as selective protein inhibitors and exhibit antiproliferative activity against various cancer cell lines. The specific compound in focus has shown promising results in inhibiting cancer cell proliferation:
- Mechanism of Action : The compound may induce apoptosis via intrinsic pathways, which includes mitochondrial depolarization and activation of caspase-9 .
- In Vivo Studies : In vivo experiments using zebrafish models demonstrated that certain derivatives reduced tumor mass without causing toxicity to the host organism .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| CA-4 | HeLa | 0.004 | |
| 3d | HeLa | 0.53 | |
| 3d | A549 | 1.1 | |
| CA-4 | MDA-MB-231 | 0.005 | |
| 3d | HT-29 | >10 |
Anti-inflammatory and Antimicrobial Activity
In addition to anticancer properties, triazolo-pyrimidine derivatives have been noted for their anti-inflammatory and antimicrobial activities. Their mechanisms often involve enzyme inhibition or receptor modulation that can lead to reduced inflammation or microbial growth.
Structure-Activity Relationship (SAR)
The presence of specific substituents on the triazolo-pyrimidine scaffold significantly influences biological activity. For example, compounds with a 3,4,5-trimethoxyphenyl ring at the 7-position have shown enhanced antiproliferative effects compared to those with fewer methoxy groups .
Case Study 1: Antiproliferative Activity Evaluation
A study evaluated a series of triazolo-pyrimidine derivatives against several human cancer cell lines including MDA-MB-231 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). The findings indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like CA-4, suggesting their potential as effective anticancer agents .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that compounds could inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in treated cells . These insights provide a foundation for developing targeted therapies using this class of compounds.
Q & A
Q. What are the optimized synthetic routes for preparing 7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using 5-amino-1,2,4-triazoles, aromatic aldehydes, and β-diketones/β-ketoesters. A green chemistry approach employs 4,4’-trimethylenedipiperidine (TMDP) as a recyclable catalyst in water/ethanol (1:1 v/v) at reflux or in molten TMDP at 65°C. TMDP’s dual Lewis base and hydrogen-bonding properties enhance reaction efficiency, yielding >85% product under mild conditions .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C) to verify substituent positions and fusion patterns in the triazolo-pyrimidine core. X-ray crystallography resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding). IR spectroscopy identifies functional groups like C=N and C-O, while mass spectrometry confirms molecular weight .
Q. What solvents and catalysts are recommended for scalable synthesis while adhering to green chemistry principles?
- Methodological Answer : Ethanol/water mixtures (1:1 v/v) reduce environmental impact. TMDP is preferred over piperidine due to non-flammability, low toxicity, and recyclability. Avoid DMF if possible; alternatively, use APTS (3-aminopropyltriethoxysilane) in ethanol for one-pot reactions .
Advanced Research Questions
Q. How do substituents (e.g., 3,4-dimethoxyphenyl) influence the compound’s biological activity and binding to enzyme targets?
- Methodological Answer : The 3,4-dimethoxyphenyl group enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Computational docking (e.g., AutoDock Vina) combined with mutagenesis studies can map interactions. Compare IC₅₀ values of analogs (e.g., 4-hydroxyphenyl vs. 4-methylphenyl) to quantify substituent effects .
Q. What strategies resolve contradictions in catalytic efficiency vs. toxicity (e.g., TMDP vs. piperidine)?
- Methodological Answer : Conduct life-cycle assessments (LCAs) to compare waste generation and energy use. TMDP’s low volatility and recyclability (5 cycles without activity loss) offset its moderate toxicity. In vitro cytotoxicity assays (e.g., HepG2 cells) quantify biocompatibility for pharmaceutical applications .
Q. How can crystallographic data inform the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Analyze X-ray structures (e.g., CCDC entries) to identify hydrogen-bond donors/acceptors and hydrophobic regions. Modify substituents to optimize LogP (e.g., replace methoxy with fluorine for metabolic stability) while retaining key interactions. Validate via solubility assays and PAMPA permeability models .
Q. What experimental and computational methods elucidate the mechanism of antiproliferative activity in cancer cell lines?
- Methodological Answer : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis induction. RNA-seq identifies dysregulated pathways (e.g., PI3K/AKT). Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor stability. Compare with control compounds lacking the 4-methylphenyl group to isolate structural contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
